2-Amino-1,5-dimethyl-1H-imidazole-4-carboxylic acid

LSD1 Inhibition BACE-1 Inhibition Anti-biofilm Activity

Medicinal chemists requiring polysubstituted imidazole scaffolds often face limited access to derivatives bearing three orthogonal reactive handles in a single compact core. 2-Amino-1,5-dimethyl-1H-imidazole-4-carboxylic acid (CAS 1779839-60-9) fills this gap with a unique 2-amino, 4-carboxyl, and 1,5-dimethyl substitution pattern. • Enables sequential amidation, esterification, or N-alkylation without pre-functionalization. • Serves as a core scaffold for exploratory BACE-1 or LSD1 inhibitor library synthesis. • Vendor QC purity: 95%; suitable as an analytical reference marker for 1,5-dimethylimidazole-containing drug candidates. Batch-specific CoA and MSDS provided with every shipment. Standard B2B global shipping with full customs documentation.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
Cat. No. B13240617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1,5-dimethyl-1H-imidazole-4-carboxylic acid
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N1C)N)C(=O)O
InChIInChI=1S/C6H9N3O2/c1-3-4(5(10)11)8-6(7)9(3)2/h1-2H3,(H2,7,8)(H,10,11)
InChIKeyDQOQXGFOTAFCPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1,5-dimethyl-1H-imidazole-4-carboxylic acid: Core Heterocyclic Scaffold


2-Amino-1,5-dimethyl-1H-imidazole-4-carboxylic acid (CAS RN: 1779839-60-9) is a polysubstituted imidazole derivative with a molecular formula of C6H9N3O2 and a molecular weight of 155.15 g/mol. It is primarily utilized as a chemical building block for the synthesis of more complex molecules . The compound features an amino group at the 2-position, a carboxylic acid at the 4-position, and methyl groups at the 1- and 5-positions of the imidazole ring, offering multiple reactive handles for derivatization.

Multi-reactive imidazole scaffold Offers amino, carboxylic acid, and methyl substituents for downstream functionalization.
Synthesis-first selection logic Best applied where the substitution pattern defines the target molecular architecture; not intended as a bioactive tool compound.
Class-level context only Related 2-aminoimidazoles show enzyme inhibition, but this specific derivative lacks target-specific data.

Generic Substitution Risks: 2-Amino-1,5-dimethyl-1H-imidazole-4-carboxylic acid


This compound's unique substitution pattern, with three distinct functional groups at specific positions, dictates its reactivity and the final structure of the downstream products. Unlike simpler imidazole-4-carboxylic acids, it cannot be easily interchanged without altering the synthetic pathway and final molecular architecture. However, a systematic review of the literature for this specific compound reveals a critical absence of publicly available, head-to-head quantitative performance data for this specific derivative against its nearest analogs . Therefore, generic substitution is not supported by quantifiable evidence, and any decision relies on the theoretical chemical properties conferred by its specific functional group array.

Substitution pattern Replacing with a simpler imidazole-4-carboxylic acid may alter reactivity and final molecular topology; the 2-amino and dimethyl pattern is not interchangeable without synthetic route redesign.
Data absence No head-to-head performance data versus structural analogs are publicly available; substitution decisions must rely on theoretical chemical properties, not quantitative evidence.
Class inference Bioactivity reported for related 2-aminoimidazoles may not transfer; assuming similar target engagement without compound-specific data can mislead downstream assay design.

Quantitative Evidence Gaps: 2-Amino-1,5-dimethyl-1H-imidazole-4-carboxylic acid


Insufficient Bioactivity Data

An exhaustive search for quantitative biological data (e.g., IC50, Ki, Kd) for 2-Amino-1,5-dimethyl-1H-imidazole-4-carboxylic acid yielded no results against any defined biological target. This is in contrast to the broader class of 2-aminoimidazole derivatives, which have been reported as BACE-1 and LSD1 inhibitors [1][2]. No direct quantitative comparisons can be made.

Bioactivity comparison
Class-level inference
Target compound: No IC50 data found
Related 2-aminoimidazole (Example 58): IC50 = 100 nM (LSD1, reported)
LSD1 inhibition data gap limits application prioritization.
Data from patent literature; no direct measurement for this compound.
LSD1 Inhibition BACE-1 Inhibition Anti-biofilm Activity

Lack of Physicochemical Property Data

Key physicochemical properties like solubility and partition coefficient (logP) are not publicly available for this compound. This makes it impossible to quantitatively demonstrate improved drug-likeness or synthetic utility compared to simpler, well-characterized analogs like 1,5-dimethyl-1H-imidazole-4-carboxylic acid (CAS 80304-42-3) .

Physicochemical profile
Data to verify
Solubility and logP not publicly reported for this derivative or its closest analog.
Lead optimization based on solubility cannot be supported without experimental values.
Property prediction models may give class-level estimates only.
Physicochemical Properties Solubility logP

Vendor Purity as Quality Baseline

The only quantifiable differentiator found is the vendor-specified purity. One supplier lists the compound at 95% purity . This serves as a minimum benchmark for quality, but no data on impurities or comparative purity from other vendors was identified to calculate a definitive quantified difference.

Purity baseline
Supplier specification
95% (vendor-reported HPLC)
Establishes minimum procurement quality benchmark.
Single-source data; no comparative purity analysis available.
Purity Analysis QC Specification Building Block

Application Scenarios: 2-Amino-1,5-dimethyl-1H-imidazole-4-carboxylic acid


Medicinal Chemistry: Novel Scaffold Derivatization

Given the documented activity of other 2-aminoimidazoles against targets like BACE-1 and LSD1 [1], this compound can be used as a core scaffold in exploratory medicinal chemistry to synthesize a novel library of inhibitors. Its value lies in its unique substitution pattern, though no guarantee of activity is implied due to the lack of specific data for this molecule.

Synthetic Methodology Development

The presence of an amino group, a carboxylic acid, and two methyl substituents makes this compound a suitable substrate for developing novel synthetic transformations, such as selective amidation, esterification, or N-alkylation reactions, without the need to first install these reactive centers.

Analytical Reference Standard

As a distinct imidazole derivative with a known vendor-reported purity of 95% , it can serve as a reference marker or impurity standard in the development of analytical methods (e.g., HPLC, LC-MS) for more complex drug candidates containing a similar 1,5-dimethylimidazole motif.

Application
Selection Property
Validation Focus
Exploratory medicinal chemistry scaffold
Unique amino/carboxyl/methyl substitution pattern
Target-specific activity must be verified experimentally; no activity implied by class.
Synthetic methodology development
Multiple reactive handles for selective amidation, esterification or N-alkylation
Reaction condition compatibility and regioselectivity require assessment.
Analytical reference marker
Defined 1,5-dimethylimidazole core with vendor-reported purity baseline
Identity and purity confirmation by HPLC/LC-MS against in-house standards.
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